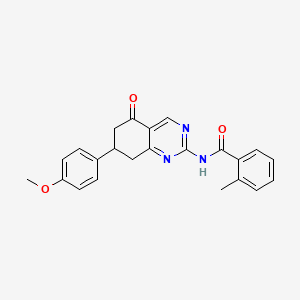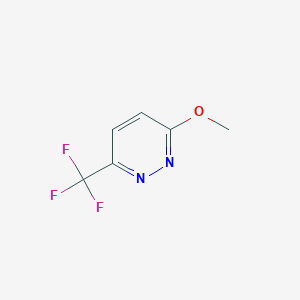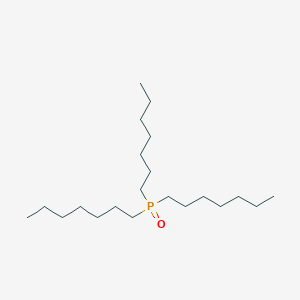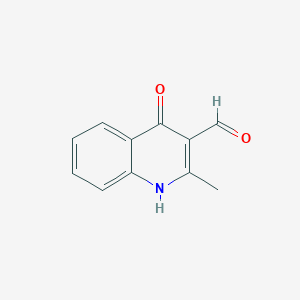
3-(Aminomethyl)-4-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-4-hydroxybenzaldehyde is an organic compound with the molecular formula C8H9NO2 It features a benzene ring substituted with an aminomethyl group (-CH2NH2) at the third position and a hydroxyl group (-OH) at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-4-hydroxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with 4-hydroxybenzaldehyde.
Aminomethylation: The introduction of the aminomethyl group can be achieved through a Mannich reaction, where 4-hydroxybenzaldehyde reacts with formaldehyde and a primary amine (e.g., methylamine) under acidic conditions.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, and continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or imines.
Reduction: Reduction of the aldehyde group can yield 3-(Aminomethyl)-4-hydroxybenzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones or imines.
Reduction: 3-(Aminomethyl)-4-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-4-hydroxybenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-4-hydroxybenzaldehyde involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways.
Comparación Con Compuestos Similares
4-Hydroxybenzaldehyde: Lacks the aminomethyl group, making it less versatile in certain reactions.
3-(Aminomethyl)phenol: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a methoxy group instead of an aminomethyl group, leading to different chemical properties and uses.
Uniqueness: 3-(Aminomethyl)-4-hydroxybenzaldehyde is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct reactivity and versatility in synthetic and biological applications. This dual functionality allows for a wide range of chemical transformations and interactions with biological targets.
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
3-(aminomethyl)-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C8H9NO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,5,11H,4,9H2 |
Clave InChI |
HBFAPZJEXMEIQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=O)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12124249.png)
![methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B12124254.png)

![2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclopentylpropanamide](/img/structure/B12124274.png)
![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12124278.png)
![2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol](/img/structure/B12124280.png)
![Thiourea, N,N'-bis[(trifluoromethyl)phenyl]-](/img/structure/B12124287.png)





![3-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12124323.png)

